molecular formula C5H8Cl2N2S B13575706 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride

1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride

Cat. No.: B13575706
M. Wt: 199.10 g/mol
InChI Key: NTNLAHKZZIODDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H8Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in the synthesis of various biologically active molecules and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride typically involves the reaction of 2-chlorothiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H8Cl2N2S

Molecular Weight

199.10 g/mol

IUPAC Name

1-(2-chloro-1,3-thiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H7ClN2S.ClH/c1-3(7)4-2-8-5(6)9-4;/h2-3H,7H2,1H3;1H

InChI Key

NTNLAHKZZIODDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(S1)Cl)N.Cl

Origin of Product

United States

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